Scientific Field: Organic Chemistry
Summary of the Application: 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone.
Summary of the Application: 2-Fluorobenzoyl chloride has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester.
Scientific Field: Analytical Chemistry
Summary of the Application: 2-Fluorobenzoyl chloride has been used to develop a hollow-fiber liquid phase microextraction with in situ derivatization method coupled with HPLC-UV for the determination of metformin hydrochloride in biological fluids.
Results or Outcomes: The outcome of this method is the successful determination of metformin hydrochloride in biological fluids.
Scientific Field: Physical Chemistry
Summary of the Application: The gas phase molecular structures and conformational compositions of 2-Fluorobenzoyl chloride have been investigated using gas electron diffraction data.
Methods of Application: The method involves the use of gas electron diffraction to investigate the molecular structures and conformational compositions of 2-Fluorobenzoyl chloride.
Results or Outcomes: The results show that 2-Fluorobenzoyl chloride exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions.
Summary of the Application: 2-Fluorobenzoyl chloride can be used in the preparation of Ethyl (4-fluorobenzoyl)acetate.
Summary of the Application: 2-Fluorobenzoyl chloride may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.
Results or Outcomes: The outcome of this reaction could be vigorous or explosive, indicating the reactive nature of 2-Fluorobenzoyl chloride.
2-Fluorobenzoyl chloride is an aromatic compound with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It appears as a colorless liquid and is characterized by its strong reactivity, particularly with moisture, which leads to the release of hydrogen chloride gas upon decomposition in water . This compound is known for its pungent odor and is classified as a hazardous material due to its corrosive properties, causing severe irritation to the skin, eyes, and respiratory system upon exposure .
2-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].
Several methods exist for synthesizing 2-fluorobenzoyl chloride:
2-Fluorobenzoyl chloride finds applications primarily in organic synthesis:
Interaction studies involving 2-fluorobenzoyl chloride typically focus on its reactivity with various nucleophiles. These studies help elucidate its role in synthetic pathways and its potential effects on biological systems. For instance:
Several compounds share structural similarities with 2-fluorobenzoyl chloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Chloro-4-fluoro-3-methylbenzaldehyde | 1260764-27-9 | 0.71 |
2-Chloro-2',5'-Difluoroacetophenone | 60468-36-2 | 0.71 |
2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | 0.68 |
2-Bromo-6-fluorobenzoyl chloride | 1020718-20-0 | 0.64 |
What sets 2-fluorobenzoyl chloride apart from these similar compounds is its specific reactivity profile due to the presence of both a fluorine atom and a chlorine atom on the aromatic ring. This unique substitution pattern influences its behavior in
Corrosive;Irritant